![molecular formula C9H10Cl2N2 B1523507 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride CAS No. 1174307-69-7](/img/structure/B1523507.png)

2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride

Vue d'ensemble

Description

“2-(Chloromethyl)pyridine Hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to yellow to orange powder to crystal .

Synthesis Analysis

“2-(Chloromethyl)pyridine Hydrochloride” is used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

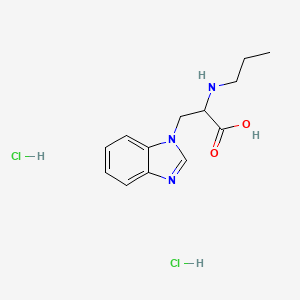

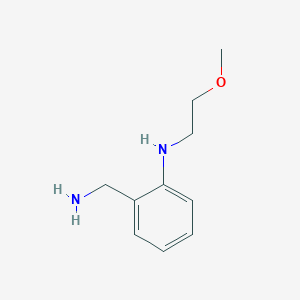

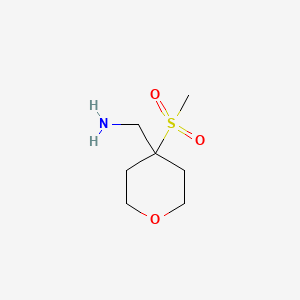

Molecular Structure Analysis

The molecular formula of “2-(Chloromethyl)pyridine Hydrochloride” is C6H6ClN·HCl, with a molecular weight of 164.03 . The crystal structure of 2-(chloromethyl)pyridine is monoclinic, P 2 1 / c (no. 14), a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, β = 94.1771(11)°, V = 609.35(3) Å 3, Z = 4 .

Chemical Reactions Analysis

“2-(Chloromethyl)pyridine Hydrochloride” is an alkylating agent . It is a precursor to pyridine-containing ligands .

Physical And Chemical Properties Analysis

“2-(Chloromethyl)pyridine Hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 °C . It is hygroscopic and should be stored under inert gas .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

The compound and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures, often employed in medicinal chemistry and materials science. For instance, the synthesis of pyrido[1,2-a]benzimidazoles, compounds with potential applications ranging from medicinal chemistry due to their solubility and DNA intercalation properties, to materials chemistry for their fluorescence characteristics, can be facilitated by methodologies involving similar heteroaromatic cores. The development of efficient synthetic routes to these heterocycles is of significant interest, with some strategies focusing on transition-metal-catalyzed intramolecular C-H amination approaches starting from precursors like N-arylpyridin-2-amines, which are accessible through reactions involving chloropyridines and chloroanilines (Masters et al., 2011).

Material Science and Luminescence

In the realm of materials science, derivatives of 2-(Chloromethyl)-7-Methylimidazo[1,2-a]Pyridine Hydrochloride can contribute to the development of luminescent materials. The structural modification and functionalization of these compounds enable the exploration of their photophysical properties, potentially leading to applications in sensing, imaging, and optoelectronic devices. Studies on lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, for example, reveal insights into the luminescent properties of these complexes, suggesting applications as fluorescent probes for DNA detection and other bioimaging applications (Petoud et al., 1997).

Medicinal Chemistry and Drug Discovery

The structural motif of 2-(Chloromethyl)-7-Methylimidazo[1,2-a]Pyridine is prevalent in various bioactive compounds, playing a crucial role in the discovery and development of new therapeutic agents. For instance, the compound's derivatives have been explored for their potential as non-peptide bradykinin B2 receptor antagonists, showcasing the importance of such heterocyclic compounds in the design of orally active drugs with significant pharmacological activities (Abe et al., 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be an alkylating agent , which suggests that it may interact with DNA or other cellular components.

Mode of Action

As an alkylating agent, 2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride can add an alkyl group to its target. This can lead to changes in the target’s structure and function .

Propriétés

IUPAC Name |

2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCDKJFDCLMCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)

![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)